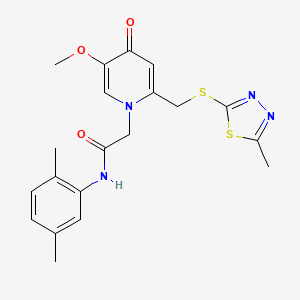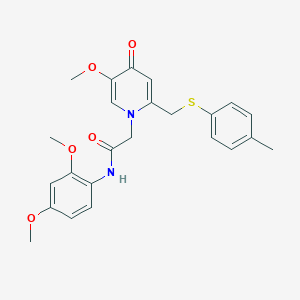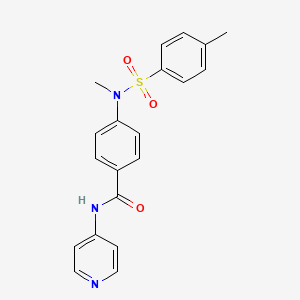
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide
Descripción general
Descripción
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide, also known as MS023, is a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones and regulate gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide binds to the bromodomain of BET proteins and inhibits their ability to recognize acetylated lysine residues on histones. This leads to the downregulation of genes that are regulated by BET proteins, including genes involved in cancer cell growth, inflammation, and cardiovascular disease.
Biochemical and Physiological Effects:
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to induce cell cycle arrest and apoptosis. In inflammation, 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines. In cardiovascular disease, 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to reduce the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide is its specificity for BET proteins, which allows for the selective inhibition of gene expression regulated by BET proteins. However, one limitation of 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide is its relatively low potency compared to other BET inhibitors, such as JQ1.
Direcciones Futuras
For 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide include the development of more potent analogs and the evaluation of its efficacy in various disease models. The combination of 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide with other drugs may also be explored to enhance its therapeutic potential. Additionally, the role of BET proteins in other diseases, such as neurodegenerative diseases, may be investigated using 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide as a tool.
Aplicaciones Científicas De Investigación
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to inhibit the binding of BET proteins to acetylated histones and regulate gene expression. 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been used in various scientific research applications, including cancer research, inflammation research, and cardiovascular disease research. In cancer research, 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, prostate cancer, and breast cancer. In inflammation research, 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In cardiovascular disease research, 4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide has been shown to reduce the development of atherosclerosis in mice.
Propiedades
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15-3-9-19(10-4-15)27(25,26)23(2)18-7-5-16(6-8-18)20(24)22-17-11-13-21-14-12-17/h3-14H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJQKESVSORSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-methyl4-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



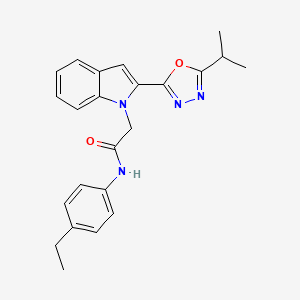

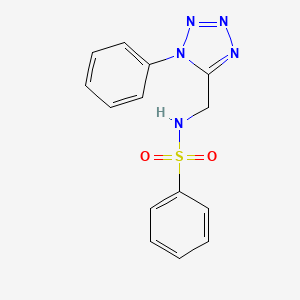
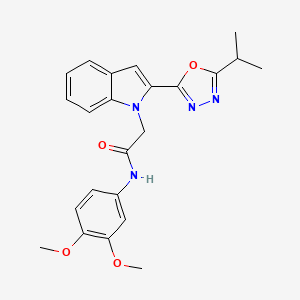

![4-({[2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B3312939.png)
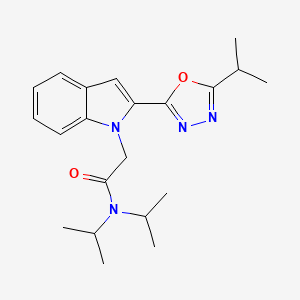
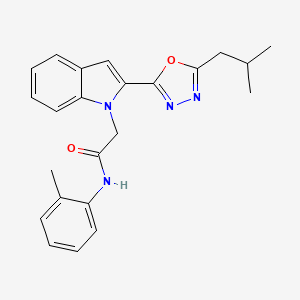

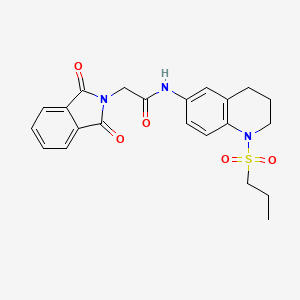
![4-(isopropylthio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312974.png)
![4-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3312981.png)
